molecular formula C28H19NO3 B309681 3-(1-Naphthoylamino)phenyl 1-naphthoate

3-(1-Naphthoylamino)phenyl 1-naphthoate

Cat. No.: B309681
M. Wt: 417.5 g/mol
InChI Key: CTOVNXRCEJOOTL-UHFFFAOYSA-N
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Description

3-(1-Naphthoylamino)phenyl 1-naphthoate is a naphthalene-derived ester featuring a phenyl group substituted with a 1-naphthoylamino moiety at the 3-position and a 1-naphthoate ester at the para position. Naphthoate derivatives are widely studied for applications in medicinal chemistry, materials science, and catalysis due to their aromaticity, tunable electronic properties, and diverse functionalization sites .

Properties

Molecular Formula

C28H19NO3

Molecular Weight

417.5 g/mol

IUPAC Name

[3-(naphthalene-1-carbonylamino)phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C28H19NO3/c30-27(25-16-5-10-19-8-1-3-14-23(19)25)29-21-12-7-13-22(18-21)32-28(31)26-17-6-11-20-9-2-4-15-24(20)26/h1-18H,(H,29,30)

InChI Key

CTOVNXRCEJOOTL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=CC=C3)OC(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=CC=C3)OC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Phenyl 1-Naphthoate Derivatives
  • Parent Structure : Phenyl 1-naphthoate (1a) serves as a foundational compound. Modifications to its aryl group (e.g., p-tolyl, m-fluorophenyl) yield derivatives with varying electronic and steric properties. For example, p-anisyl-substituted phenyl 1-naphthoate (1e) introduces electron-donating methoxy groups, enhancing resonance stabilization, while m-fluorophenyl (1h) adds electron-withdrawing effects. These substitutions influence reaction yields in palladium-catalyzed translocations, with moderate yields (50–70%) reported for most derivatives .
  • 3-(1-Naphthoylamino)phenyl 1-Naphthoate: The addition of a 1-naphthoylamino group introduces hydrogen-bonding capabilities and increased molecular rigidity compared to simpler aryl esters. This structural feature may enhance binding affinity in biological systems or alter solubility profiles .
Complex Naphthoate Esters
  • 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-(1-piperidinylmethyl)phenyl 1-naphthoate (C₃₀H₂₇N₃O₄S): This derivative incorporates a benzisothiazol sulfonamide and piperidinylmethyl group, significantly increasing molecular weight (525.62 g/mol) and complexity. Such modifications are typical in drug design to improve pharmacokinetic properties or target specificity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Key Features
This compound* C₂₆H₁₈N₂O₃ ~406.4 (estimated) Low (hydrophobic) Hydrogen-bonding via amino group
2-(Anilinocarbonyl)phenyl 1-naphthoate C₂₄H₁₇NO₃ 367.4 Insoluble in H₂O Anilide group enhances rigidity
Ethyl 1-naphthoate C₁₃H₁₂O₂ 200.2 Moderate in org. solvents Simple ester, used in syntheses
Methyl 1-bromo-2-naphthoate C₁₂H₉BrO₂ 265.1 Low Bromo substituent for reactivity

*Estimated based on structural analogs.

  • Solubility : 1-Naphthoate derivatives generally exhibit low water solubility due to aromatic hydrophobicity. Ethyl 1-naphthoate shows better organic solvent compatibility, while bulkier derivatives (e.g., benzisothiazol-containing) require specialized solvents .
  • Acidity : The 1-naphthoate group is weakly acidic (pKa ~4–5), but substituents like electron-withdrawing halogens (e.g., bromo in methyl 1-bromo-2-naphthoate) can increase acidity .

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